Equivalent Cytotoxic Potency to 18-O-Methyl Mycalamide B in Human Carcinoma Cells
In direct head-to-head comparison, pederin and synthetic 18-O-methyl mycalamide B exhibited virtually indistinguishable cytotoxic potency across a panel of human carcinoma cell lines, with IC50 values ranging from 0.2 to 0.6 nM for both compounds [1]. This establishes that the core cytotoxic efficacy of pederin is equivalent to this key mycalamide derivative, making pederin a suitable reference standard when evaluating the contribution of structural modifications to baseline cytotoxicity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.2 - 0.6 nM |
| Comparator Or Baseline | 18-O-methyl mycalamide B: 0.2 - 0.6 nM |
| Quantified Difference | None (virtually indistinguishable) |
| Conditions | Human carcinoma cell lines; DNA and protein synthesis assays |
Why This Matters
Procurement decisions for cytotoxicity studies can use pederin interchangeably with 18-O-methyl mycalamide B as a reference standard when absolute potency is the primary consideration.
- [1] Richter A, Kocienski P, Raubo P, Davies SG. The in vitro biological activities of synthetic 18-O-methyl mycalamide B, 10-epi-18-O-methyl mycalamide B and pederin. Anticancer Drug Des. 1997;12(3):217-227. View Source
